molecular formula C2H6ClNO3 B13843724 Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride

Aminooxyacetic Acid-d2 Hemihydrochloride; 2-(Aminooxy)acetic Acid-d2 Hemihydrochloride; Carboxymethoxyamine-d2 Hemihydrochloride; Carboxymethoxylamine-d2 Hemihydrochloride; O-Carboxymethylhydroxylamine-d2 Hemihydrochloride

Cat. No.: B13843724
M. Wt: 129.54 g/mol
InChI Key: IXMIEQPWCAPGKV-CUOKRTIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxymethoxyamine-d2 Hemihydrochloride is a stable isotope-labeled compound with the molecular formula C2H3D2NO3•1/2HCl and a molecular weight of 111.33 . It is commonly used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboxymethoxyamine-d2 Hemihydrochloride is synthesized by reacting O-carboxymethylacetone oxime with hydrochloric acid . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of Carboxymethoxyamine-d2 Hemihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes precise control of reaction parameters and purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Carboxymethoxyamine-d2 Hemihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Carboxymethoxyamine-d2 Hemihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride involves its interaction with specific molecular targets and pathways. It acts by incorporating the stable isotope label into target molecules, allowing for detailed tracking and analysis in various studies. The exact pathways and targets depend on the specific application and research focus.

Comparison with Similar Compounds

Uniqueness: Carboxymethoxyamine-d2 Hemihydrochloride is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in research applications compared to non-labeled counterparts.

By understanding the properties, preparation methods, chemical reactions, applications, and mechanism of action of Carboxymethoxyamine-d2 Hemihydrochloride, researchers can effectively utilize this compound in various scientific endeavors.

Properties

Molecular Formula

C2H6ClNO3

Molecular Weight

129.54 g/mol

IUPAC Name

2-aminooxy-2,2-dideuterioacetic acid;hydrochloride

InChI

InChI=1S/C2H5NO3.ClH/c3-6-1-2(4)5;/h1,3H2,(H,4,5);1H/i1D2;

InChI Key

IXMIEQPWCAPGKV-CUOKRTIESA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)ON.Cl

Canonical SMILES

C(C(=O)O)ON.Cl

Origin of Product

United States

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